Product packaging for Herbacin(Cat. No.:CAS No. 106793-86-6)

Herbacin

Cat. No.: B1166907
CAS No.: 106793-86-6
Attention: For research use only. Not for human or veterinary use.
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Description

Herbacin is a terpene compound with the molecular formula C15H20O and a molecular weight of 216.324 g/mol . Its systematic IUPAC name is rel-(5aR ,6R ,9aS*)-4,5,5a,6,7,9a-hexahydro-5a,6,9a-trimethylnaphtho[1,2-b]furan, identifying its specific stereochemistry and hexahydro-trimethylnaphthofuran structure . This compound is classified as a mixture with a defined relative configuration and is cataloged under CAS Registry Number 106793-86-6 . Researchers value this compound for exploring the properties and applications of terpene-derived structures. Its complex fused-ring system makes it a candidate for studies in synthetic chemistry, where it can serve as an intermediate or model compound for developing novel synthetic methodologies. Investigations may also focus on its potential biological activities, characteristic of many terpene compounds. Available as For Research Use Only, this product is intended for laboratory research purposes and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

106793-86-6

Molecular Formula

C7H6N2O2

Origin of Product

United States

Chemical Reactions Analysis

Absence of Herbacin in Academic and Industrial Literature

  • None of the sources ( ) mention "this compound" as a chemical compound, reaction participant, or product.

  • The term "this compound" may refer to a commercial product (e.g., a cosmetic or herbal formulation), but its chemical composition is not defined in peer-reviewed literature or chemical reaction databases.

Analysis of Potential Misinterpretations

  • Possible misspelling : If the intended query was "Herbicide" (a class of agrochemicals), extensive reaction data exists. For example, glyphosate degradation involves hydrolysis and microbial pathways12.

  • Trade name confusion : If "this compound" refers to a proprietary blend, specific ingredient data would require disclosure from the manufacturer.

Recommendations for Further Research

  • Verify nomenclature : Confirm the IUPAC name, CAS registry number, or structural formula of "this compound" to enable accurate literature searches.

  • Explore alternative databases : Non-indexed sources (e.g., patents, manufacturer documentation) may provide insights not available in open-access journals.

Data Gaps and Limitations

Source Relevant Compounds This compound Mentioned?
ACS Citric acid, sodium bicarbonateNo
PMC Glyoxylic acid, catecholNo
MIT Catalytic surface reactionsNo
Britannica General reaction typesNo

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities or overlapping applications with Herbacin:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Source Key Pharmacological Activities Applications
This compound 11021-22-0 C₂₁H₂₀O₁₂ 464.39 Althaea rosea DNMT inhibition, skin conditioning Cosmetics, potential epigenetic drugs
Ellagic acid 476-66-4 C₁₄H₆O₈ 302.19 Pomegranate, berries Antioxidant, anti-inflammatory, enzyme inhibition Nutraceuticals, cancer research
Kaempferide 491-54-3 C₁₆H₁₂O₆ 300.26 Alpinia officinarum Anti-inflammatory, DNMT inhibition Oncology, dermatology
Morin 480-16-0 C₁₅H₁₀O₇ 302.24 Morus alba (mulberry) Antioxidant, enzyme inhibition Food preservatives, neuroprotection

Key Observations :

  • Structural Diversity : this compound’s larger molecular size (C₂₁H₂₀O₁₂) compared to ellagic acid (C₁₄H₆O₈) and morin (C₁₅H₁₀O₇) may enhance its binding affinity to proteins like DNMTs, as evidenced by stable interactions with 4WXX and 2QRV .
  • Pharmacological Overlap : While this compound and kaempferide both exhibit DNMT inhibition, kaempferide’s smaller structure (C₁₆H₁₂O₆) allows broader bioavailability in cancer models .
Pharmacokinetic and Clinical Comparisons
  • Bioavailability : this compound’s high polarity (due to multiple hydroxyl groups) may limit oral absorption compared to lipophilic analogues like kaempferide. This aligns with its predominant topical use in cosmetics .
  • Drug Interactions : Unlike ellagic acid, which interacts with warfarin and chemotherapeutics , this compound’s interaction profile is undocumented, necessitating further safety studies.
  • Standardization Challenges : Variability in Althaea rosea growth conditions (e.g., soil pH, harvest time) may affect this compound’s consistency, a limitation also observed in other botanicals like Ginkgo biloba .
Industrial and Commercial Context
  • Market Position : this compound is marketed by This compound Cosmetics in skincare products (e.g., Kamille Hand Cream, Foot Care Cleansing Gel) . In contrast, ellagic acid dominates the nutraceutical sector for antioxidant supplements .
  • Regulatory Status : Unlike kaempferide and morin, which are FDA-recognized as Generally Recognized as Safe (GRAS) for food additives, this compound lacks regulatory approval for oral use, restricting its applications to topical formulations .

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